Chloroisocyanuric acid

Description

Historical Trajectories and Foundational Chemical Investigations

The first report of a chloroisocyanuric acid dates back to 1902, when Chattaway and Wadmore synthesized trithis compound (TCCA). sathyabama.ac.inacs.orgunishivaji.ac.in Their method involved the reaction of the potassium salt of cyanuric acid with chlorine gas, which yielded the product in a quantitative fashion. sathyabama.ac.inacs.org In the following decades, other synthetic routes were explored. For instance, Birckenbach and Linhard described the synthesis of TCCA through the cyclization of N′-carbonyl-N,N-dichlorourea. sathyabama.ac.inacs.org

The industrial significance of chloroisocyanuric acids grew after the discovery of their microbiological activity. sathyabama.ac.inacs.org This led to new synthetic methods, such as the chlorination of cyanuric acid with chlorine gas in an aqueous solution of sodium hydroxide (B78521), as detailed by Hands and Whitt. sathyabama.ac.inacs.org The growing commercial importance of TCCA and its salt, sodium dichloroisocyanurate, spurred further research, leading to patents for its synthesis by Monsanto in 1952 and W.R. Grace in 1960. sathyabama.ac.inacs.org A method for purification was also patented by Purex in 1958, which involved dissolving TCCA in concentrated sulfuric acid and then diluting it with ice water. sathyabama.ac.inacs.org

Early in its research history, there was some confusion regarding the precise structure of TCCA, with some literature mistakenly identifying it as cyanuric chloride, the acid chloride of cyanuric acid. sathyabama.ac.inacs.org The correct structure was later determined, clarifying its identity as an N-chloroimide. acs.orgdrugfuture.com

Conceptual Frameworks and Research Paradigms

The research paradigm for chloroisocyanuric acids, particularly TCCA, is centered on its role as a versatile and efficient reagent for both chlorination and oxidation reactions. researchgate.netacs.org TCCA is recognized as a stable, easy-to-handle solid, making it a safer and more convenient alternative to gaseous chlorine. wikipedia.orgrsc.org

A key conceptual framework for understanding its reactivity is its ability to act as a source of either an electrophilic chlorine atom (Cl⁺) or a radical chlorine atom (Cl•), depending on the reaction conditions. researchgate.netresearchgate.net This dual reactivity allows it to be used in a wide array of organic transformations. researchgate.net For example, it is employed for the chlorination of aromatics, amines, amides, and carbonyl compounds. researchgate.netorganic-chemistry.org It can also be used to oxidize alcohols to their corresponding ketones and aldehydes, and amines to nitriles. unishivaji.ac.inresearchgate.net

The development of "green chemistry" has also influenced the research paradigm, with TCCA being considered an environmentally friendly oxidant. researchgate.netcolab.ws This is due to its solid state, stability, and the fact that its byproduct, cyanuric acid, is relatively non-toxic and can be easily removed by filtration. rsc.org Research has focused on its use in environmentally benign reactions, such as those carried out in aqueous media or under solvent-free conditions. researchgate.netresearchgate.net

Structural Isomerism and Derivatization in Chloroisocyanuric Systems

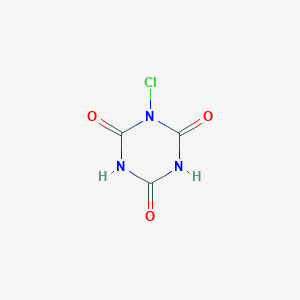

The this compound system is based on the cyanuric acid ring, a six-membered heterocyclic compound. The hydrogen atoms attached to the nitrogen atoms in cyanuric acid can be successively replaced by chlorine atoms, leading to different structural isomers.

The primary isomers are:

Monothis compound

Dithis compound (DCCA)

Trithis compound (TCCA)

Dithis compound (DCCA) is a colorless solid manufactured through the chlorination of cyanuric acid. wikipedia.orgwikipedia.org TCCA is also prepared from cyanuric acid, typically through a reaction with chlorine gas and trisodium (B8492382) cyanurate. wikipedia.org The progressive chlorination of the cyanuric acid ring results in compounds with varying levels of active chlorine, which influences their reactivity. TCCA, with three N-Cl bonds, is a powerful oxidizing and chlorinating agent. wikipedia.orghxinmaterial.com

The derivatization of these systems is a cornerstone of their application in organic synthesis. The N-Cl bond is the primary site of reactivity, allowing for the transfer of chlorine to a wide range of substrates. researchgate.net Research has demonstrated the derivatization of various functional groups using TCCA, including:

Alkenes: Conversion to chlorohydrins and subsequently epoxides. scielo.br

Aromatic Compounds: Chlorination of electron-rich aromatic rings. researchgate.net

Amines and Amides: Formation of N-chloroamines and N-chloroamides. researchgate.net

Carbonyl Compounds: Synthesis of α-chloro aldehydes and α-chloro ketones. researchgate.netorganic-chemistry.org

Alcohols: Conversion to alkyl chlorides. colab.ws

Furthermore, derivatization is not limited to chlorination. For example, TCCA can be used to mediate the synthesis of various heterocyclic compounds, such as 3,5-diarylisoxazoles and 1,3,4-oxadiazoles. figshare.comresearchgate.net The parent compound, cyanuric acid, can also be derivatized through methods like N-methylation for analytical purposes. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOUZVKYLHALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156627 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-78-8 | |

| Record name | Chloroisocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroisocyanuric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ9C7M45BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Chloroisocyanuric Acids

Direct Synthesis Routes and Process Optimization

The industrial production of chloroisocyanuric acids is predominantly achieved through the direct chlorination of cyanuric acid. wikipedia.org This process involves the substitution of the hydrogen atoms on the nitrogen of the triazine ring with chlorine. The degree of chlorination, yielding either DCCA or TCCA, is carefully controlled by stoichiometric adjustments of the reactants. google.com

The synthesis of Dichloroisocyanuric acid typically involves the reaction of cyanuric acid with a chlorinating agent in the presence of a base. A common method is the chlorination of an aqueous slurry of disodium (B8443419) cyanurate. nih.gov This is prepared by treating cyanuric acid with sodium hydroxide (B78521). fao.org The subsequent introduction of chlorine gas leads to the precipitation of dithis compound. fao.org Process optimization often focuses on controlling the pH and temperature to maximize the yield and purity of the final product. For instance, the reaction can be carried out by reacting cyanuric acid, sodium hypochlorite (B82951), and chlorine at a temperature above 0°C and a pH between 1.7 and 3.5. google.com

Trithis compound is synthesized by the further chlorination of cyanuric acid. wikipedia.org A prevalent industrial method involves the reaction of cyanuric acid with chlorine gas in the presence of trisodium (B8492382) cyanurate. wikipedia.org The process is often conducted in a multi-stage approach to ensure complete chlorination. For example, a two-step chlorination process can be employed where the first stage is carried out at a pH of 6 to 9, followed by a second stage at a more acidic pH of 2.6 to 3.4. The temperature is also a critical parameter, typically maintained between 10°C and 25°C. niir.org

Table 1: Comparison of Synthetic Routes for Dithis compound (DCCA)

| Parameter | Method 1: Chlorination of Disodium Cyanurate | Method 2: Reaction with Sodium Hypochlorite and Chlorine |

| Starting Materials | Cyanuric acid, Sodium hydroxide, Chlorine gas | Cyanuric acid, Sodium hypochlorite, Chlorine |

| Key Reaction Steps | 1. Formation of disodium cyanurate slurry. 2. Introduction of chlorine gas. 3. Precipitation and filtration of DCCA. | 1. Reaction of cyanuric acid with sodium hypochlorite and chlorine. |

| Control Parameters | pH, Temperature | pH (1.7-3.5), Temperature (>0°C) |

| Advantages | Established industrial process. | Precise control over the degree of chlorination. |

| Disadvantages | Can be exothermic, requiring careful temperature control. | May involve more complex reagent handling. |

Table 2: Key Parameters in the Synthesis of Trithis compound (TCCA)

| Parameter | Typical Range/Condition | Importance |

| pH | Stage 1: 6-9 Stage 2: 2.5-3.5 | Controls the rate and extent of chlorination. |

| Temperature | 10-25°C | Affects reaction kinetics and product stability. |

| Reactant Ratio | Stoichiometric control of cyanuric acid to chlorine | Determines the final degree of chlorination (DCCA vs. TCCA). |

| Process Type | Batch or Continuous | Continuous processes offer better control and consistency. |

| Byproduct Management | Recovery and recycling of mother liquor and byproducts | Improves efficiency and reduces waste. |

Functionalization and Derivatization Strategies

Beyond the direct synthesis of DCCA and TCCA, functionalization and derivatization strategies are employed to introduce different functionalities to the cyanuric acid ring, primarily through N-halogenation.

N-Chlorination Protocols

N-chlorination is the fundamental reaction in the synthesis of chloroisocyanuric acids. The protocols are designed to be highly efficient, yielding the desired chlorinated product in high purity. The reaction proceeds via the electrophilic attack of a chlorine species on the nitrogen atoms of the cyanuric acid ring. The reactivity of the nitrogen atoms is enhanced by the presence of a base, which deprotonates the N-H bonds, forming a more nucleophilic cyanurate anion.

The choice of chlorinating agent and reaction conditions allows for the selective synthesis of either the di- or tri-chloro derivative. For DCCA, a molar ratio of approximately 1:2 of cyanuric acid to chlorinating agent is used, while a ratio of 1:3 is employed for TCCA. google.com The use of reagents like hypochlorous acid has also been explored as it can produce chloroisocyanuric acids without the co-production of salt, simplifying the purification process. google.com

Halogenation Beyond Chlorine

While chlorination is the most common halogenation reaction for cyanuric acid, the synthesis of other halogenated derivatives, particularly brominated compounds, has also been investigated. These compounds are of interest for their unique chemical properties and potential applications.

Dibromoisocyanuric acid can be synthesized by treating an aqueous solution of cyanuric acid and lithium hydroxide with bromine. chemicalbook.com The reaction is typically carried out at room temperature, and the product precipitates out of the solution upon cooling. chemicalbook.com This method provides a direct route to N,N'-dibromoisocyanuric acid in good yield. chemicalbook.com

Furthermore, mixed halogenated cyanuric acids , containing both bromine and chlorine, can be prepared. One synthetic route involves the initial N-monobromination of cyanuric acid or its salt in an aqueous alkaline medium, followed by further halogenation with chlorine gas. google.com This sequential addition allows for the formation of compounds such as N-monobromo-N',N''-dithis compound. google.com An alternative approach involves the reaction of a polychlorinated cyanuric acid with an inorganic bromide, leading to halogen exchange. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chloroisocyanuric acids to minimize environmental impact and enhance sustainability. A key aspect of this is the use of trithis compound itself as a "green" chlorinating and oxidizing agent in various organic syntheses. ingentaconnect.comresearchgate.net TCCA is considered a safer and more easily handled alternative to gaseous chlorine. ingentaconnect.com A significant advantage is that the byproduct of its reactions is cyanuric acid, which can be recovered and recycled to produce more TCCA, thereby adhering to the principle of atom economy. ingentaconnect.comresearchgate.net

Another important consideration is the reduction of hazardous substances. For instance, some manufacturing processes for TCCA tablets have moved towards being free of boric acid, a substance that has come under regulatory scrutiny. Furthermore, the development of more environmentally friendly production methods is an ongoing area of research, with a focus on optimizing reaction conditions to reduce energy consumption and waste generation. niranchemical.com A patented method that illustrates a step towards a greener process involves the use of unreacted chlorine gas, absorbed by liquid alkali, to generate sodium hypochlorite, which is then reused in the synthesis of dithis compound. This approach improves chlorine utilization and reduces emissions.

The use of calcium carbonate as an acid binding agent in the synthesis of DCCA, which can then be converted to TCCA, represents another process modification. This method can reduce production costs and, in some cases, eliminate the need for refrigeration during the chlorination process, leading to energy savings.

Chemical Reactivity and Mechanistic Studies of Chloroisocyanuric Acids

Oxidative Transformations

As oxidants, chloroisocyanuric acids can participate in a wide array of reactions, including the conversion of alcohols to carbonyl compounds, thioethers to sulfoxides, and ethers to esters. acs.orgunishivaji.ac.in In aqueous acidic media, the active oxidizing species is often postulated to be hypochlorous acid (HOCl), formed through the hydrolysis of the N-Cl bond. dntb.gov.uaresearchgate.netijoer.com

Electron Transfer Mechanisms in Substrate Oxidation

The oxidative capacity of chloroisocyanuric acids is fundamentally based on electron transfer processes. These reagents can act as two-electron oxidants, a property utilized for quantitative analysis through the oxidation of hydroiodic acid to iodine. acs.org The specific mechanism of substrate oxidation can be nuanced, proceeding through either an ionic or a radical pathway, dictated by the reaction environment. researchgate.netresearchgate.net

Ionic Pathway : In polar solvents or in the presence of acid catalysts, heterolytic cleavage of the N-Cl bond is favored. This generates an electrophilic chlorine species (Cl⁺), which can accept a pair of electrons from a substrate. The oxidation of secondary alcohols, for instance, is believed to proceed through a hemiacetal intermediate, which is then oxidized. acs.org

Radical Pathway : In non-polar solvents or upon initiation by light or a radical initiator, homolytic cleavage of the N-Cl bond occurs. This generates a chlorine radical (Cl•) and a nitrogen-centered radical. researchgate.netresearchgate.net This single-electron transfer mechanism is pivotal in reactions like the C-H chlorination of hydrocarbons. acs.org

The choice between these pathways allows for selective transformations. For example, the oxidation of hydrazines to azo compounds by TCCA is a highly efficient process that proceeds under mild, metal-free conditions, showcasing its utility in practical chemical oxidation. organic-chemistry.org

Stoichiometric Oxidations in Organic Synthesis

Key stoichiometric oxidations include:

Oxidation of Alcohols : Primary and secondary alcohols can be selectively oxidized to their corresponding aldehydes and ketones. unishivaji.ac.in

Oxidation of Ethers : TCCA can be used for the direct oxidation of aliphatic ethers to esters. For example, dibutyl ether is converted to butyl valerate in quantitative yield. acs.org

Oxidation of Diols : 1,4-diols are oxidized by TCCA to yield γ-lactones, a transformation that proceeds via the formation of a cyclic ether intermediate followed by its oxidation. unishivaji.ac.in

Oxidation of Aldehydes : In the presence of methanol, aldehydes are oxidized to methyl esters. The reaction likely proceeds through a hemiacetal intermediate. acs.org

The table below summarizes representative stoichiometric oxidations using Trichloroisocyanuric Acid (TCCA).

| Substrate | Product | Conditions | Yield (%) |

| Dibutyl ether | Butyl valerate | TCCA, H₂O | 100 |

| 1,4-Butanediol | γ-Butyrolactone | TCCA | High |

| Benzaldehyde | Methyl benzoate | TCCA, Methanol, Pyridine | High |

| Cyclopentenone | Sarkomycin precursor | TCCA, AgTFA | - |

Data compiled from various studies on stoichiometric oxidations. acs.orgunishivaji.ac.in

Kinetic Investigations of Oxidative Decolorization Reactions

The kinetics of the oxidative decolorization of synthetic azo dyes, such as Tartrazine and Ponceau 4R, by trithis compound (TCICA) have been investigated in aqueous acetic acid medium. researchgate.net These studies provide insight into the reaction mechanism and the nature of the reactive oxidizing species.

Kinetic runs performed under pseudo-first-order conditions (with a large excess of TCICA) revealed that the reactions follow identical kinetics for both dyes. researchgate.net The key findings from these investigations are:

Reaction Order : The reaction is first-order with respect to the concentration of the dye, first-order with respect to [TCICA], and shows an inverse fractional order dependence on the concentration of H⁺ ions. researchgate.net

Reactive Species : In the acidic medium, hypochlorous acid (HOCl) is postulated to be the primary reactive oxidizing species. dntb.gov.uaresearchgate.net

Mechanism : The proposed mechanism involves a slow, rate-determining step where the HOCl molecule interacts with the azo (-N=N-) group of the dye, leading to the breaking of the azo bond and subsequent decolorization. researchgate.net

Effect of Medium : The rate of reaction increases with a decrease in the dielectric constant of the medium, suggesting the involvement of a less polar transition state compared to the reactants. researchgate.net

The rate of oxidation for Tartrazine was found to be approximately twice as fast as that for Ponceau 4R under identical conditions, a difference attributed to steric and resonance effects of the substituents on the dye molecules. researchgate.net

| Kinetic Parameter | Finding |

| Order w.r.t. [Dye] | 1 |

| Order w.r.t. [TCICA] | 1 |

| Order w.r.t. [H⁺] | Inverse fractional |

| Proposed Reactive Species | Hypochlorous acid (HOCl) |

| Effect of Dielectric Constant | Rate increases as dielectric constant decreases |

Kinetic data for the oxidative decolorization of azo dyes by TCICA. researchgate.net

Mechanisms of Oxidative Cleavage and Dehydrogenation

Chloroisocyanuric acids are effective reagents for dehydrogenation reactions, which involve the removal of hydrogen from a molecule to form a new bond, typically a double bond. A prominent example is the oxidative dehydrogenation of hydrazines to form azo compounds, a transformation achieved with high efficiency using TCCA as the oxidant under metal-free conditions. organic-chemistry.org Another significant application is the dehydrogenation of indolines to indoles, which are important heterocyclic motifs in medicinal chemistry. unishivaji.ac.in Traditional methods for this conversion often require harsh conditions or heavy metal oxidants, whereas TCCA provides a milder alternative. unishivaji.ac.in

While direct oxidative cleavage of carbon-carbon bonds is a less common application for chloroisocyanuric acids compared to reagents like ozone or permanganate, their strong oxidizing power can lead to cleavage in certain substrates. libretexts.orgyoutube.com For instance, in kinetic studies of the reaction between dithis compound and enolizable ketones, the final products identified were carboxylic acids (formic acid and acetic acid), indicating the cleavage of C-C bonds. researchgate.net Similarly, the reaction between TCCA and 2-chlorobenzylidene malononitrile (CS gas) at pH 9 yields products consistent with an oxidative cleavage pathway alongside hydrolysis. ijoer.com

Chlorination Reactions

Chloroisocyanuric acids, especially TCCA, are widely recognized as convenient and safe sources of chlorine for the chlorination of various organic compounds, including alkenes, alkynes, and aromatic systems. researchgate.netingentaconnect.com

Electrophilic Chlorination Mechanisms on Aromatic and Heteroaromatic Systems

The chlorination of aromatic and heteroaromatic rings is a classic electrophilic aromatic substitution reaction. docbrown.info While molecular chlorine requires a Lewis acid catalyst to become sufficiently electrophilic to attack a stable aromatic ring, TCCA can achieve this transformation under milder conditions. docbrown.infoorganicchemistrytutor.com

The mechanism for the electrophilic chlorination of activated aromatic rings using TCCA in a polar solvent like acetonitrile is believed to involve the direct attack of the electron-rich aromatic ring on the electrophilic chlorine atom of the TCCA molecule. researchgate.net For less activated or non-activated aromatic rings, an acid catalyst such as sulfuric acid or an acid zeolite is often required. researchgate.netdntb.gov.ua The catalyst protonates the TCCA, enhancing the electrophilicity of the chlorine atom and generating a more potent chlorinating species. researchgate.net This "super electrophilic" reagent can then be attacked by the aromatic π-system, forming a resonance-stabilized carbocation intermediate (a σ-complex), which subsequently loses a proton to restore aromaticity and yield the chlorinated product. researchgate.netorganicchemistrytutor.com These reactions often exhibit good regioselectivity. researchgate.net

In the case of heteroaromatic systems, the mechanism can be more complex. For some substrates, such as certain pyridine derivatives, direct chlorination is challenging. However, a polar chlorination pathway can be enabled by activating the substrate. For instance, catalytic amounts of trifluoromethanesulfonyl chloride (TfCl) can promote the formation of enamine tautomers that react more readily with electrophilic chlorinating agents like TCCA. nih.gov

A different mechanism is observed in the C5-H halogenation of 8-substituted quinolines. Here, a radical pathway is proposed, initiated by the homolytic cleavage of the N-Cl bond in TCCA to generate a chlorine radical. This radical abstracts a hydrogen atom from the C5 position of the quinoline, and the resulting quinoline radical is then quenched by a chloride transfer to yield the C5-chlorinated product with high regioselectivity. researchgate.netresearchgate.net

| Aromatic Substrate | Conditions | Product(s) |

| Phenol | TCCA, Acetonitrile | Monochlorinated phenols |

| Aniline | TCCA, Acetonitrile | Monochlorinated anilines |

| Benzene | TCCA, H₂SO₄ | Chlorobenzene (low regioselectivity) |

| Carbazole | TCCA, DMF | 7-chlorocarbazole |

| 8-Substituted Quinoline | TCCA, Acetonitrile | C5-chloro-8-substituted quinoline |

Examples of Aromatic Chlorination using TCCA. researchgate.netacs.orgresearchgate.net

Free-Radical Chlorination Pathways

The capacity of chloroisocyanuric acids to initiate free-radical chlorination stems from the homolytic cleavage of the nitrogen-chlorine (N-Cl) bond. This bond scission generates a nitrogen-centered radical and a highly reactive chlorine radical (Cl•) researchgate.net. This mechanism is distinct from electrophilic chlorination and enables the functionalization of otherwise unreactive C-H bonds.

A notable example of this pathway is the remote C5-H halogenation of 8-substituted quinoline derivatives, a reaction that proceeds with complete regioselectivity researchgate.netacs.org. The proposed mechanism involves the initial generation of radicals from TCCA, followed by the abstraction of a hydrogen atom from the C5 position of the quinoline ring by the chlorine radical. The resulting quinoline radical is then quenched by chlorine transfer to yield the C5-chlorinated product researchgate.net.

Further evidence for free-radical pathways is found in the controlled monochlorination of aliphatic and benzylic hydrocarbons. These reactions can be effectively carried out using TCCA in the presence of a radical initiator such as N-hydroxyphthalimide (NHPI) organic-chemistry.org. The reaction times for these transformations can be significantly reduced by adding catalytic amounts of carbon tetrabromide (CBr4), which participates in the chain reaction by forming chain-carrying tribromomethyl radicals (•CBr3) organic-chemistry.org. However, it is important to note that not all chlorinations with TCCA proceed via a radical mechanism; for instance, studies on the benzylic chlorination of certain electron-deficient N-heterocycles, such as pyridines, have shown that the addition of a radical starter has no significant effect, suggesting an ionic pathway in those specific cases acs.org.

Catalytic Systems for Enhanced Chlorination Reactivity

The reactivity of chloroisocyanuric acids can be significantly enhanced and directed through the use of various catalytic systems. These catalysts can promote either electrophilic or radical pathways, depending on their nature and the reaction conditions.

Acid catalysis is frequently employed to increase the electrophilicity of the chlorine atom in TCCA, facilitating the chlorination of aromatic compounds. Strong acids like sulfuric acid (H2SO4) or Lewis acids such as iron(III) chloride (FeCl3) are effective for the chlorination of arenes, including deactivated ones researchgate.netacs.orgenamine.net. For the α-chlorination of ketones, boron trifluoride etherate (BF3−etherate) has been successfully used as a catalyst to achieve monochlorination at the most substituted position acs.orgresearchgate.net.

In addition to acid catalysts, other systems have been developed to modulate the reactivity and selectivity of TCCA. Tertiary amines and their salts have been shown to catalyze the chlorination of anisole, influencing the regiochemical outcome of the reaction researchgate.net. For reactions involving both oxidation and chlorination, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is used as a catalyst. For example, in the conversion of alcohols to α-chloro aldehydes and α-chloro ketones, TCCA serves as both the stoichiometric oxidant and the chlorinating agent, while TEMPO acts as the oxidation catalyst researchgate.net.

| Catalyst | Substrate Type | Type of Transformation | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Arenes (e.g., Benzene) | Electrophilic Aromatic Chlorination | researchgate.netacs.org |

| Boron Trifluoride Etherate (BF₃−etherate) | Ketones | α-Chlorination | acs.orgresearchgate.net |

| N-Hydroxyphthalimide (NHPI) | Aliphatic/Benzylic Hydrocarbons | Free-Radical C-H Chlorination | organic-chemistry.org |

| Tertiary Amines (e.g., DABCO) | Anisole | Electrophilic Aromatic Chlorination | researchgate.net |

| TEMPO | Alcohols | Oxidation and α-Chlorination | researchgate.net |

Regioselectivity and Stereoselectivity in Chlorination

The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. Chloroisocyanuric acids, often in conjunction with specific catalysts or conditions, have demonstrated considerable utility in achieving selective chlorinations.

High regioselectivity is a hallmark of many TCCA-mediated reactions. As previously mentioned, the radical chlorination of 8-substituted quinolines is completely regioselective for the C5 position researchgate.net. In the realm of electrophilic additions, the reaction of alkenes with TCCA in nucleophilic solvents like water, alcohols, or acetic acid yields chlorohydrins, β-chloroethers, and β-chloroacetates with high regioselectivity, following Markovnikov-type addition patterns acsgcipr.org. Similarly, the α-chlorination of phenylacetic acid derivatives occurs selectively at the benzylic carbon under solvent-free conditions nih.gov. The chlorination of toluene with TCCA under acidic conditions predominantly yields 4-chlorotoluene, showcasing regiochemical preference acs.org. The influence of catalysts on regioselectivity is profound; for example, the use of tertiary amine catalysts in the chlorination of anisole strongly directs the substitution to the para position researchgate.net.

| Substrate | Conditions/Catalyst | Major Product/Position of Chlorination | Selectivity | Reference |

|---|---|---|---|---|

| 8-Substituted Quinolines | Radical conditions | C5-Chloroquinoline | Complete Regioselectivity | researchgate.net |

| Anisole | Tertiary Amine Catalyst | 4-Chloroanisole | High para-selectivity | researchgate.net |

| Toluene | Acidic (H₂SO₄) | 4-Chlorotoluene | Major regioisomer | acs.org |

| Phenylacetic Acid | Solvent-free | α-Chlorophenylacetic Acid | Selective for benzylic carbon | nih.gov |

| Alkenes | Aqueous Acetone | Chlorohydrins (Markovnikov addition) | High Regioselectivity | acsgcipr.org |

The stereoselectivity of chlorinations involving TCCA is less extensively documented. In a comparative study on allylic chlorination, it was observed that N-chlorosuccinimide (NCS) provided better stereoselectivity than TCCA for certain substrates acs.orgresearchgate.net. However, TCCA has been employed as a mild oxidant in asymmetric epoxidation reactions of enones using a chiral phase-transfer catalyst, achieving high enantiomeric excess (73–93% ee), which demonstrates its compatibility with stereoselective catalytic systems researchgate.net.

Catalytic Applications in Organic Transformations

Beyond its role as a stoichiometric chlorinating agent, trithis compound and its byproduct, cyanuric acid, are involved in various catalytic processes that facilitate important organic transformations.

Homogeneous Catalysis in Multi-Component Reactions

Trithis compound has emerged as an effective homogeneous catalyst for promoting the synthesis of heterocyclic compounds, often in one-pot sequential reactions that resemble multi-component processes. TCCA has been utilized as an inexpensive and efficient catalyst for the synthesis of 2-oxazolines, 2-imidazolines, and 2-thiazolines from the reaction of nitriles with functionalized precursors like 2-aminoethanol or ethylenediamine under solvent-free conditions researchgate.net.

In another significant application, TCCA facilitates a one-pot cyclization/chlorination strategy for the synthesis of 4-chloropyrazoles from hydrazines wikipedia.orgmdpi.com. In this transformation, TCCA plays a dual role, acting first as an oxidant to promote the cyclization and then as the chlorine source for the subsequent chlorination of the pyrazole ring. This one-pot strategy avoids the isolation of intermediates and provides an efficient route to functionalized pyrazoles, which are important scaffolds in medicinal chemistry wikipedia.orgmdpi.com.

Heterogeneous Catalytic Systems Utilizing this compound Derivatives

While TCCA is widely used in homogeneous catalytic systems, its application as a component of a heterogeneous catalyst for organic transformations is not well-documented in the reviewed scientific literature. The byproduct of TCCA reactions, cyanuric acid, is easily removed by filtration due to its low solubility in many organic solvents, which simplifies product purification enamine.net. However, the development of solid-supported TCCA derivatives or their use in conjunction with heterogeneous catalysts for chlorination and oxidation reactions remains a less explored area.

Role of Cyanuric Acid as an Acid Catalyst in Reaction Promotion

Cyanuric acid, the byproduct of nearly all reactions involving TCCA, is not merely an inert spectator. Research has shown that it can actively participate in reactions by functioning as an acid catalyst. In certain oxidation reactions with TCCA, the addition of cyanuric acid is necessary for the reaction to proceed efficiently acs.org. For example, in the oxidation of α-chloroacetals to the corresponding esters, it is proposed that cyanuric acid acts as an acid catalyst to facilitate the formation of a hemiacetal intermediate, which is then susceptible to oxidation acs.org.

Furthermore, the catalytic potential of cyanuric acid as a standalone organocatalyst has been demonstrated. It has been developed as an economical and readily available catalyst for the fixation of carbon dioxide under atmospheric pressure. In this capacity, it facilitates the synthesis of 2-oxazolidinones and quinazoline-2,4(1H,3H)-diones, showcasing its utility as a weak Brønsted acid in promoting important chemical transformations nih.gov.

Other Mechanistic Studies

Chloroisocyanuric acids, particularly trithis compound (TCCA), are versatile reagents in organic synthesis, participating in a variety of reactions beyond simple chlorination. Their utility extends to complex transformations such as oxidative fluorination and rearrangement reactions, where they play a crucial role in the reaction mechanism. This section delves into the mechanistic details of these processes.

Oxidative Fluorination Mechanisms of Heteroatomic Compounds

The combination of trithis compound (TCCA) and potassium fluoride (KF) has emerged as a mild and effective system for the oxidative fluorination of various heteroatoms, offering a safer alternative to hazardous fluorinating agents like fluorine gas or xenon difluoride. nih.govnih.gov This method has been successfully applied to the synthesis of fluorinated compounds of sulfur, iodine, and other elements. nih.govnih.govresearchgate.net Mechanistic investigations, supported by single-crystal X-ray diffraction (SC-XRD), variable-temperature nuclear magnetic resonance (VT-NMR), and computational studies, have begun to shed light on the intricacies of these reactions. nih.govnih.gov

The reaction is believed to proceed through a complex interplay between TCCA, KF, and the heteroatomic substrate. While a definitive, universally accepted mechanism is still under investigation, a plausible pathway involves the following key steps:

Activation of the Heteroatom: TCCA acts as an oxidant, activating the heteroatomic compound. In the case of organosulfur compounds, for instance, the sulfur atom is oxidized to a higher oxidation state.

In-situ Generation of a Fluorinating Species: The combination of TCCA and KF is thought to generate a reactive fluorinating species in situ. This may involve the formation of a transient species with a labile chlorine-fluorine bond or a hypervalent silicate intermediate if glass is etched by HF, which can be formed from KF and trace moisture.

Fluoride Transfer: The generated fluorinating species then transfers fluoride ions to the activated heteroatom, leading to the formation of the desired fluoro-substituted product.

Formation of Cyanuric Acid: Throughout the reaction, TCCA is consumed and converted to cyanuric acid, which often precipitates from the reaction mixture.

The versatility of the TCCA/KF system is demonstrated by its application in the synthesis of a range of fluorinated heteroatomic compounds. The table below summarizes the oxidative fluorination of various diaryl disulfides to the corresponding aryl sulfur pentafluorides.

| Substrate (Ar-S-S-Ar) | Product (Ar-SF5) | Yield (%) |

|---|---|---|

| Diphenyl disulfide | Phenylsulfur pentafluoride | 85 |

| Bis(4-fluorophenyl) disulfide | 4-Fluorophenylsulfur pentafluoride | 82 |

| Bis(4-chlorophenyl) disulfide | 4-Chlorophenylsulfur pentafluoride | 78 |

| Bis(4-bromophenyl) disulfide | 4-Bromophenylsulfur pentafluoride | 75 |

| Bis(4-nitrophenyl) disulfide | 4-Nitrophenylsulfur pentafluoride | 60 |

Rearrangement Reactions (e.g., Hofmann Rearrangement) Mediated by Chloroisocyanuric Acids

Chloroisocyanuric acids, most notably trithis compound (TCCA), serve as efficient reagents in mediating the Hofmann rearrangement of primary amides to primary amines with one less carbon atom. researchgate.netresearchgate.netrsc.orgproceedings.science The fundamental role of TCCA in this transformation is to act as a stable and effective source of electrophilic chlorine for the in-situ generation of the key N-chloroamide intermediate. researchgate.net

The generally accepted mechanism for the TCCA-mediated Hofmann rearrangement proceeds as follows:

N-Chlorination of the Amide: The reaction is initiated by the deprotonation of the primary amide by a base (e.g., sodium hydroxide) to form an amidate anion. This anion then acts as a nucleophile, attacking one of the electrophilic chlorine atoms of TCCA. This step results in the formation of an N-chloroamide and the corresponding salt of dithis compound.

Formation of the N-Chloroamidate Anion: The N-chloroamide, being more acidic than the starting amide, is readily deprotonated by the base to yield an N-chloroamidate anion.

Rearrangement to Isocyanate: This is the crucial rearrangement step. The N-chloroamidate anion is unstable and undergoes a concerted 1,2-shift, where the alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen atom with the simultaneous expulsion of the chloride ion. This concerted process leads to the formation of an isocyanate intermediate.

Hydrolysis to the Amine: In an aqueous basic medium, the isocyanate intermediate is not stable and readily undergoes hydrolysis. Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the isocyanate, followed by decarboxylation of the resulting carbamic acid, yields the final primary amine and carbonate as a byproduct.

A significant advantage of using TCCA is its solid nature, ease of handling, and atom economy compared to other halogenating agents like bromine or sodium hypochlorite (B82951). durham.ac.uk The byproduct, cyanuric acid, is also a solid and can often be easily removed by filtration. durham.ac.uk

The initial N-chlorination step using TCCA has been well-studied, and a general procedure for the synthesis of N-chloroamides has been developed. The following table presents the yields of various N-chloroamides prepared from their corresponding amides using TCCA in methanol.

| Amide | N-Chloroamide Product | Yield (%) |

|---|---|---|

| Benzamide | N-Chlorobenzamide | 95 |

| 4-Methylbenzamide | N-Chloro-4-methylbenzamide | 94 |

| 4-Methoxybenzamide | N-Chloro-4-methoxybenzamide | 96 |

| 4-Chlorobenzamide | N,4-Dichlorobenzamide | 92 |

| Hexanamide | N-Chlorohexanamide | 90 |

| Decanamide | N-Chlorodecanamide | 97 |

A practical application of this methodology is the continuous-flow synthesis of 2-benzoxazolinone from salicylamide, where TCCA is employed as the chlorinating agent in the Hofmann rearrangement. durham.ac.uk This process demonstrates the industrial potential of using chloroisocyanuric acids in rearrangement reactions. durham.ac.uk

Environmental Transformation and Degradation Mechanisms of Chloroisocyanuric Acids

Hydrolytic Pathways and Degradation Product Formation

The primary transformation pathway for chloroisocyanuric acids in aqueous environments is hydrolysis. This process involves the reaction of the compounds with water, leading to the release of free available chlorine in the form of hypochlorous acid and the formation of cyanuric acid.

When dissolved in water, chloroisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and dithis compound (DCCA), undergo a series of rapid and complex equilibrium reactions. nih.govnih.gov The hydrolysis process for TCCA is considered relatively slow, taking from several minutes to hours to complete. xingfeichemical.comxingfeichemical.com This slow dissolution and subsequent hydrolysis allow for a sustained release of chlorine. nih.govnih.gov

The hydrolysis of these compounds leads to the formation of hypochlorous acid (HOCl), a primary disinfecting agent, and various chlorinated and non-chlorinated isocyanurate species. xingfeichemical.comijoer.comniranchemical.com The distribution of these species is highly dependent on the pH of the water. orendatech.comthaiscience.info In aqueous solutions, a labile equilibrium is established among up to fourteen different species of cyanuric acid and its chlorinated derivatives. nih.gov The hydrolysis rate constant for the release of HOCl from monochloroisocyanurate ion (HClCy⁻) has been determined to be 0.17 s⁻¹, indicating a rapid release once this intermediate is formed. nih.gov

The equilibrium reactions govern the amount of free available chlorine (HOCl and its dissociated form, OCl⁻) present in the solution at any given time. The presence of the cyanurate ring in the water acts as a stabilizer for the free chlorine, protecting it from rapid degradation by sunlight, a process often referred to as "chlorine lock" at high concentrations. orendatech.comthaiscience.info

Table 1: Key Equilibrium Species in the Hydrolysis of Chloroisocyanuric Acids in Water

| Precursor Compound | Major Hydrolysis Products | Key Equilibrium Species | Influencing Factors |

| Trithis compound (TCCA) | Hypochlorous Acid, Dichloroisocyanurate, Monochloroisocyanurate, Cyanuric Acid | Cl₃Cy, Cl₂Cy⁻, HClCy⁻, H₂Cy⁻, H₃Cy, HOCl, OCl⁻ | pH, Temperature |

| Dithis compound (DCCA) | Hypochlorous Acid, Monochloroisocyanurate, Cyanuric Acid | Cl₂Cy⁻, HClCy⁻, H₂Cy⁻, H₃Cy, HOCl, OCl⁻ | pH, Temperature |

Note: This table is interactive and can be sorted by column.

C₃Cl₃N₃O₃ + 3H₂O ⇌ C₃H₃N₃O₃ + 3HOCl ijoer.com

Cyanuric acid is a weak tribasic acid and can exist in different protonated forms depending on the pH of the solution. sciencemadness.org It has three pKa values, which govern the equilibrium between cyanuric acid and its conjugate bases, the cyanurate ions. sciencemadness.org

pKa₁ = 6.88

pKa₂ = 11.40

pKa₃ = 13.5

In typical environmental and swimming pool pH ranges (6-9), cyanuric acid (H₃Cy) and its first deprotonated form, H₂Cy⁻, are the predominant species. orendatech.com The formation of these cyanurate ions is a key aspect of the equilibrium that stabilizes free chlorine. orendatech.com

Photochemical Degradation Processes

Chloroisocyanuric acids and their hydrolysis products are susceptible to degradation by ultraviolet (UV) radiation, a process known as photolysis. This is a significant degradation pathway, especially in sunlit surface waters.

The photolysis of chloroisocyanuric acids and the free chlorine they release is an advanced oxidation process (AOP) that generates highly reactive radicals. nih.gov The UV irradiation of TCCA and DCCA solutions leads to the formation of hydroxyl radicals (HO•) and reactive chlorine species (RCS), which include the chlorine radical (Cl•) and the chlorine monoxide radical (ClO•). nih.govbohrium.comresearchgate.net

The primary photochemical reactions for the hydrolysis product, hypochlorous acid (HOCl), are:

HOCl + hν → HO• + Cl• researchgate.net

OCl⁻ + hν → O•⁻ + Cl• researchgate.net

These primary radicals can then participate in a cascade of secondary reactions, further influencing the degradation of pollutants. researchgate.net The generation of these potent oxidants explains the enhanced degradation of certain organic contaminants when using UV/chloroisocyanurate systems compared to UV or chlorination alone. nih.gov Quenching experiments have confirmed that both HO• and reactive chlorine species are the dominant oxidants in the UV/TCCA system. nih.gov

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of moles of a substance reacted per mole of photons absorbed. The photolysis of free chlorine species is known to be efficient, with quantum yields often greater than 1, suggesting chain reactions are involved. nih.gov

For Trithis compound (TCCA), a strong quantum yield of 0.49 mol E⁻¹ has been reported, indicating it has medium UV absorption and is effective at initiating photochemical processes. nih.gov The photodegradation of free chlorine is highly dependent on pH, with degradation being enhanced under acidic conditions. nih.gov For instance, the quantum yield for HOCl photolysis at 254 nm was found to be 1.4 mol E⁻¹, leading to the production of OH radicals. nih.gov The effectiveness of the UV/TCCA AOP system is strengthened with decreasing pH. nih.gov

Table 2: Selected Photochemical Degradation Parameters

| Compound | Process | Parameter | Value | Conditions |

| Trithis compound (TCCA) | UV Photolysis | Quantum Yield (Φ) | 0.49 mol E⁻¹ | - |

| Hypochlorous Acid (HOCl) | UV Photolysis (254 nm) | Quantum Yield (Φ) for OH• production | 1.4 mol E⁻¹ | pH 4 |

| Hypochlorous Acid (HOCl) | UV Photolysis (254 nm) | Overall Quantum Yield (Φ) | > 1.2 mol E⁻¹ | pH 4-10 |

| Monochloramine (for comparison) | UV Photolysis (254 nm) | Overall Quantum Yield (Φ) | 0.4 mol E⁻¹ | pH 9 |

Note: This table is interactive and can be sorted by column.

Biotransformation and Biodegradation Studies

While the chlorinated portion of the molecule is primarily transformed through chemical processes, the resulting cyanuric acid ring is susceptible to biological degradation.

Direct biodegradation data for trithis compound is limited; however, it is known to hydrolyze to cyanuric acid, which is biodegradable. nih.gov Cyanuric acid biodegrades readily under a wide variety of environmental conditions, including in soil, activated sludge, and sewage. nih.gov The process can occur in both aerobic and anaerobic (low or zero dissolved-oxygen) environments. nih.gov

C₃H₃N₃O₃ + 3H₂O → 3CO₂ + 3NH₃

Several bacteria have been identified that can carry out this degradation. A well-studied example is Pseudomonas sp. strain ADP, which utilizes a specific enzymatic pathway for this process. nih.govasm.org The key enzyme is cyanuric acid hydrolase (CAH), which catalyzes the initial ring-opening step. asm.orgresearchgate.net More recent research has shown that most bacteria utilize an alternative pathway that metabolizes cyanuric acid via biuret (B89757) as an intermediate. nih.govasm.org The discovery of thermostable cyanuric acid hydrolases has opened possibilities for bioremediation applications, such as in swimming pools where cyanuric acid can accumulate. nih.gov

Advanced Oxidation Processes (AOPs) for Contaminant Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netmdpi.com The use of chloroisocyanuric acids in combination with ultraviolet (UV) light represents an effective AOP.

When chloroisocyanuric acids are dissolved in water, they release free available chlorine (FAC), primarily in the form of hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl-). The photolysis of these chlorine species by UV irradiation generates highly reactive radicals, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). nih.goviwaponline.com

UV + HOCl → •OH + Cl•

This process creates a powerful oxidative environment that can degrade a wide range of micropollutants that are resistant to conventional treatment methods. researchgate.netcapes.gov.br The combination of UV and chlorine exhibits a synergistic effect, meaning the combined degradation efficiency is greater than the sum of the individual treatments. umass.edumdpi.comnih.gov This synergy is attributed to the generation of these additional reactive species, which accelerate the degradation of contaminants. nih.goviwaponline.com

The UV/chlorine AOP has several advantages, including a high radical production efficiency and the ability to provide a residual disinfectant concentration. researchgate.netcapes.gov.br This makes it a promising technology for water and wastewater treatment, capable of both disinfecting and degrading chemical contaminants. umass.edunih.gov

Table 2: Research Findings on Synergistic Effects of UV/Chlorine Systems

| Study Focus | Key Findings | Reference |

|---|---|---|

| Bacterial Inactivation | Sequential and simultaneous UV and chlorine treatment showed a synergistic effect in inactivating bacteria like Staphylococcus aureus and total coliforms in reclaimed water. nih.govnih.gov | nih.govnih.gov |

| Virus Inactivation | A combination of low-dose chlorine followed by low-dose UV was highly effective in inactivating UV-resistant coliphages, demonstrating significant synergy. mdpi.com | mdpi.com |

| Micropollutant Degradation | The UV/chlorine process is recognized as an effective AOP for the degradation of a wide range of contaminants due to the in-situ production of highly reactive radicals. researchgate.net | researchgate.net |

The degradation of chloroisocyanuric acids themselves within a UV/chlorine AOP involves the photolysis of the released free chlorine species. The primary degradation products are chloride ions and cyanuric acid. The cyanuric acid ring is relatively stable to UV photolysis but can be slowly oxidized by the hydroxyl and chlorine radicals generated during the process.

The kinetics of the degradation of micropollutants in UV/chlorine systems generally follow pseudo-first-order kinetics with respect to the contaminant concentration. nih.gov The rate of degradation is dependent on several factors, including the initial concentration of the this compound (and thus the free chlorine concentration), the UV intensity, the pH of the water, and the presence of other water matrix components that can scavenge radicals. nih.govnih.gov

During the degradation of organic micropollutants by UV/chloroisocyanuric acid systems, a variety of intermediate products can be formed through processes such as hydroxylation, chlorination, and bond cleavage. nih.gov For example, the degradation of the pharmaceutical clofibric acid in a similar AOP system was found to proceed through the formation of several chlorinated by-products before eventual mineralization. nih.gov The specific intermediates and their reaction kinetics are highly dependent on the structure of the target micropollutant.

Interactions with Environmental Constituents

In aquatic environments, chloroisocyanuric acids and their degradation products can interact with various naturally occurring substances, which can influence their fate and lead to the formation of new compounds.

Natural organic matter (NOM) and dissolved organic carbon (DOC) are complex mixtures of organic compounds found in all natural waters. researchgate.netcanada.ca When chloroisocyanuric acids are used for disinfection, the released free chlorine readily reacts with NOM. fao.orgnih.gov These reactions are a significant pathway for the consumption of free chlorine and can lead to the formation of a wide range of disinfection byproducts (DBPs). researchgate.netrenuwit.org

The reaction between chlorine and NOM is complex and can involve both oxidation of the organic matter and substitution of chlorine atoms onto the organic molecules. nih.gov The characteristics of the NOM, such as its aromaticity and molecular weight, significantly influence the type and quantity of DBPs formed. nih.govmdpi.com For instance, NOM with a high specific UV absorbance (SUVA), which indicates high aromaticity, tends to produce higher yields of trihalomethanes (THMs) and haloacetic acids (HAAs). researchgate.netnih.gov

Studies comparing DBP formation from chloroisocyanuric acids (specifically trithis compound, TCCA) to traditional sodium hypochlorite have shown that TCCA may produce lower concentrations of some regulated DBPs, such as chloroform (B151607) and certain haloacetic acids. nih.gov However, the presence of the cyanurate ring can also lead to the formation of nitrogenous DBPs (N-DBPs), such as haloacetonitriles, which can be more toxic than some carbonaceous DBPs. renuwit.org The reactions are influenced by factors such as pH, temperature, chlorine dose, and contact time. nih.gov

Disinfection Byproduct (DBP) Formation Mechanisms and Precursor Transformations

Chloroisocyanuric acids, upon introduction to water, rapidly hydrolyze, releasing hypochlorous acid (HOCl), the primary disinfecting agent, and cyanuric acid. This release of HOCl is central to the formation of disinfection byproducts (DBPs). The mechanism involves the reaction of this free chlorine with natural organic matter (NOM) present in the water. NOM encompasses a complex mixture of organic materials, including humic and fulvic acids, which act as DBP precursors.

The formation of DBPs is a multi-step process initiated by the electrophilic substitution or oxidation of NOM by HOCl. The specific types and concentrations of DBPs formed are contingent on various factors, including the character and concentration of NOM, water temperature, pH, and the concentration of the disinfectant.

Research comparing the DBP formation potential of Trithis compound (TCCA) with the traditional disinfectant, sodium hypochlorite, has revealed notable differences. Studies have shown that TCCA can lead to lower concentrations of certain regulated DBPs. For instance, the concentrations of trichloroacetaldehyde, chloroform, dichloroacetic acid, trichloroacetic acid, and dichloroacetonitrile (B150184) produced by TCCA were found to be 42.5%, 74.0%, 48.1%, 94.7%, and 42.6% of those produced by sodium hypochlorite, respectively. nih.gov

The influence of water quality parameters on DBP formation during TCCA disinfection is significant. Temperature has been identified as having the most substantial impact on chloroform formation, while pH is a major determinant in the formation of trichloroacetaldehyde. nih.gov Furthermore, the square of the pH value has been shown to be the primary contributor to the formation of dichloroacetic acid and trichloroacetic acid. nih.gov

Below is a data table summarizing the comparative formation of various disinfection byproducts when using TCCA versus sodium hypochlorite (NaOCl).

| Disinfection Byproduct (DBP) | TCCA Formation Relative to NaOCl (%) | Key Influencing Factors |

| Trichloroacetaldehyde | 42.5% | pH nih.gov |

| Chloroform | 74.0% | Temperature nih.gov |

| Dichloroacetic acid | 48.1% | pH² nih.gov |

| Trichloroacetic acid | 94.7% | pH² nih.gov |

| Dichloroacetonitrile | 42.6% | Chlorine Dosage, Contact Time nih.gov |

Influence on Biogeochemical Cycles (e.g., Denitrification, Desulfurication)

The introduction of chloroisocyanuric acids into the environment can exert a significant influence on key biogeochemical cycles, primarily through their inhibitory effects on microbial populations responsible for these processes. Denitrification and desulfurication, crucial for the cycling of nitrogen and sulfur, are particularly susceptible.

Studies have demonstrated that Trithis compound (TCCA) and the sodium salt of dithis compound (NaDCIC) can inhibit the activity of bacteria from the Bacillus and Desulfatomaculum genera, which are instrumental in denitrification and desulfurication, respectively. pjoes.com The inhibitory effect is concentration-dependent, with higher concentrations leading to a complete and irreversible termination of these microbial processes.

The research indicates a differential sensitivity of microorganisms to these compounds. The bacteria involved in the denitrification process, specifically Bacillus licheniformis, have been found to be more sensitive to the toxic effects of TCCA and NaDCIC than the bacteria responsible for desulfurication, Desulfatomaculum ruminis. pjoes.com For Bacillus licheniformis, a noticeable decrease in the reduction of nitrates is observed at a TCCA concentration as low as 1 ppm, with a toxic effect noted at 10 ppm. pjoes.com In contrast, Desulfatomaculum ruminis shows no change in activity at TCCA concentrations up to 75 ppm, with significant inhibition occurring at 90 ppm. pjoes.com

The following table presents the inhibitory and toxic concentrations of TCCA and NaDCIC on the processes of denitrification and desulfurication.

| Biogeochemical Process | Microorganism | Compound | Inhibitory Concentration | Toxic Concentration |

| Denitrification | Bacillus licheniformis | TCCA | 2-8 ppm pjoes.com | 10 ppm pjoes.com |

| Desulfurication | Desulfatomaculum ruminis | TCCA | 87 ppm pjoes.com | >90 ppm pjoes.com |

| Desulfurication | Desulfatomaculum ruminis | NaDCIC | - | >128 ppm pjoes.com |

Advanced Analytical Methodologies for Chloroisocyanuric Acids and Their Metabolites

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of chloroisocyanuric acids and their metabolites from complex sample matrices. The choice of chromatographic method and detector depends on the specific analytes and the requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Conductivity)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of cyanuric acid, a primary degradation product of chloroisocyanuric acids. nih.govsemanticscholar.org A key aspect of successful HPLC analysis is the control of the mobile phase pH, which influences the tautomeric forms of cyanuric acid and, consequently, its chromatographic behavior and UV absorbance. nih.gov

UV detection is commonly employed, with the optimal wavelength for detecting the cyanuric ion being 213 nm. nih.govresearchgate.net Analysis is typically performed within a narrow pH range of 7.2-7.4 to ensure consistent results. nih.gov To analyze the parent chlorinated isocyanurates, a reducing agent like ascorbic acid can be used to convert them to cyanuric acid prior to analysis. nih.gov HPLC methods have been developed that demonstrate a linear concentration range for cyanuric acid between 0.5 and 125 mg/L, with a method detection limit as low as 0.05 mg/L in water. nih.gov

The following table summarizes typical HPLC parameters for cyanuric acid analysis:

| Parameter | Value | Reference |

| Mobile Phase | 95% Phosphate Buffer : 5% Methanol (v/v) | nih.gov |

| pH | 7.2 - 7.4 | nih.gov |

| Detection Wavelength | 213 nm | nih.govresearchgate.net |

| Column Type | Phenyl or Porous Graphitic Carbon | nih.gov |

| Linear Range | 0.5 - 125 mg/L | nih.gov |

| Detection Limit | 0.05 mg/L | nih.gov |

Gas Chromatography (GC) Coupled with Selective Detectors

Gas Chromatography (GC) offers a high-resolution separation technique for the analysis of chloroisocyanuric acids and their metabolites. However, due to the low volatility of these compounds, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. nih.govuah.edu A common approach is extractive N-methylation, which transforms cyanuric acid into 1,3,5-trimethyl-1,3,5-triazine-2,4,6-(1H,3H,5H)trione. researchgate.net

Following separation on the GC column, selective detectors such as a flame thermoionic detector (FTD) or a mass spectrometer (MS) are used for detection and quantification. researchgate.net GC-MS is a powerful combination that provides both chromatographic separation and mass-based identification, enhancing the reliability of the analysis. metbio.net The mass spectrometer is typically operated in full scan mode to identify a wide range of metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds. researchgate.netmetbio.net

Ion Chromatography (IC) for Ion Speciation

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the determination of ionic solutes. researchgate.netunil.ch This technique is particularly well-suited for the simultaneous detection of cyanurate and free chlorine (as hypochlorous acid) in water samples. digitellinc.com The principle of IC relies on the separation of ions on an ion-exchange column. shimadzu.com By using a high pH eluent, cyanuric acid and hypochlorous acid can be dissociated into their ionic forms, allowing for their separation on an anion exchange column. digitellinc.com

Detection in IC is often achieved using a conductivity detector, which measures the electrical conductivity of the eluent as the separated ions pass through. shimadzu.com Additionally, a UV detector can be used in conjunction with the conductivity detector to quantify the separated ionic species. digitellinc.com This dual-detector approach provides enhanced selectivity and reliability. nih.gov IC offers a significant advantage over conventional colorimetric methods as it is less susceptible to interferences from colored, oxidizing, or reducing chemicals that may be present in the sample matrix. digitellinc.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for the structural characterization and sensitive quantification of chloroisocyanuric acids and their metabolites. Soft ionization techniques are crucial for analyzing these labile compounds. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular and Fragment Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like cyanuric acid. nih.gov It is frequently coupled with liquid chromatography (LC) for the sensitive determination of cyanuric acid in various matrices, including biological fluids like urine. nih.govresearchgate.net

Analysis is typically performed in negative ion mode, which is effective for detecting deprotonated molecules. researchgate.net A notable application of ESI-MS is in stable association complex electrospray mass spectrometry (cESI-MS). In this method, a quaternary ammonium (B1175870) cationic surfactant is added to the sample extract. This forms a stable, mass-selective association complex with cyanuric acid, which can then be confidently quantified by the mass spectrometer. nih.gov This technique has demonstrated a method detection limit of 130 µg/L for cyanuric acid in a 1 mL aqueous solution. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and selective method for the quantification and structural confirmation of analytes. nih.gov This technique is superior to GC-MS methods for this application as it often requires simpler sample preparation and does not necessitate derivatization. chromatographyonline.com

In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are analyzed in the second mass analyzer. yuanyue.li This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. nih.gov For instance, the precursor to product ion transition for cinnamic acid, a related compound, has been monitored at m/z 146.8 → 103.1. nih.gov LC-MS/MS has been successfully employed for the determination of cyanuric acid in diverse samples such as pet food, infant formula, and human urine. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable in the analysis of chloroisocyanuric acids, providing detailed information on molecular structure, concentration, and reaction dynamics. These methods rely on the interaction of electromagnetic radiation with the molecules to generate unique spectral fingerprints.

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for obtaining a "structural fingerprint" of a molecule. enamine.net These techniques probe the vibrational modes of molecular bonds, which are unique to the compound's structure and functional groups. nih.gov

In the analysis of chloroisocyanuric acids, such as Trichloroisocyanuric acid (TCCA), FTIR and FT-Raman spectra reveal characteristic absorption and scattering bands corresponding to the vibrations of the triazine ring, carbonyl (C=O) groups, and carbon-chlorine (C-Cl) bonds. utar.edu.my The position, intensity, and shape of these bands provide qualitative information for identification and can be used to distinguish between different chlorinated isocyanurates and their parent compound, cyanuric acid. researchgate.net For instance, the stretching vibrations of the C=O groups and the triazine ring C-N bonds are particularly prominent in the IR and Raman spectra.

Experimental and theoretical studies on TCCA have assigned specific vibrational frequencies to its structural components. A quantum chemical approach combined with experimental FTIR and FT-Raman analysis provides a detailed assignment of the vibrational bands. utar.edu.my This correlation between the observed spectrum and the molecular structure is fundamental for confirming the identity and purity of this compound samples.

Table 1: Selected Vibrational Frequencies for Trithis compound (TCCA)

| Vibrational Mode | Wavenumber (cm⁻¹) - FTIR | Wavenumber (cm⁻¹) - FT-Raman |

|---|---|---|

| C=O Stretching | ~1750 - 1700 | ~1750 - 1700 |

| Triazine Ring Breathing | ~1400 - 1350 | ~1400 - 1350 |

| C-N Stretching | ~1100 - 1000 | ~1100 - 1000 |

| N-Cl Stretching | ~800 - 700 | ~800 - 700 |

| Ring Deformation | ~650 - 550 | ~650 - 550 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used quantitative technique based on the absorption of light in the UV and visible regions of the electromagnetic spectrum. acsgcipr.org For chloroisocyanuric acids and their derivatives, this method is particularly useful for determining concentration in solutions and for monitoring the progress of chemical reactions. nih.gov

Chloroisocyanuric acids and the hypochlorous acid (HOCl) they release in water exhibit characteristic UV absorption maxima. nih.govresearchgate.net The hydrolysis of Sodium Dichloroisocyanurate (NaDCC), for instance, can be monitored by measuring the absorbance of the free chlorine species (HOCl/OCl⁻), which have maximum absorption wavelengths around 235 nm and 292 nm depending on the pH. nih.govacs.org By creating a calibration curve with standard solutions of known concentration, the concentration of the analyte in an unknown sample can be determined by measuring its absorbance, in accordance with the Beer-Lambert law. acsgcipr.org

This technique is valuable for monitoring the degradation of pollutants by chloroisocyanuric acids. For example, in advanced oxidation processes involving UV and TCCA, spectrophotometry can track the decay of the target contaminant over time. researchgate.net It can also be used to monitor the concentration of TCCA itself during a reaction, provided its absorption spectrum is distinct from other species in the solution. nih.gov

Table 2: UV-Vis Absorption Maxima for Relevant Species

| Compound/Species | Wavelength (λmax) | Notes |

|---|---|---|

| Hypochlorous Acid (HOCl) | ~235 nm | Molar absorbance is pH-dependent. |

| Hypochlorite (B82951) (OCl⁻) | ~292 nm | Predominant species at higher pH. nih.gov |

| Cyanurate Ion | ~213 nm | Key wavelength for HPLC-UV detection. acs.org |

Data compiled from various analytical studies. nih.govacs.org

Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray Diffraction (SC-XRD) for Definitive Structural Determination

For unambiguous confirmation of molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SC-XRD) are the definitive analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹³C and ¹⁵N, within a molecule in solution. semanticscholar.org For chloroisocyanuric acids, ¹³C NMR would show distinct signals for the carbonyl carbons, while ¹⁵N NMR would be sensitive to the nitrogen atoms in the triazine ring, distinguishing between those bonded to chlorine and those not. The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic environment of the nuclei, making it a powerful tool for structural elucidation and for studying the dynamics of hydrolysis and other reactions in solution. The combination of SC-XRD for solid-state structure and NMR for solution-state structure and dynamics offers a comprehensive characterization of chloroisocyanuric acids. researchgate.netscispace.com

Electrochemical Methods for Species Quantification and Redox Potential Assessment

Electrochemical methods offer a sensitive and often rapid approach for the quantification of electroactive species. For the analysis of chloroisocyanuric acids and their metabolites, techniques such as cyclic voltammetry and polarography can be employed. nih.gov These methods measure the current response of a solution to an applied potential, providing information on the concentration and redox properties of the analytes.

While direct electrochemical analysis of chloroisocyanuric acids is less common, methods have been developed for their primary metabolite, cyanuric acid (CYA). nih.gov Techniques like differential pulse polarography have been used for CYA determination, where the analyte is reduced or oxidized at an electrode surface, generating a measurable current proportional to its concentration. nih.gov

Furthermore, the significant oxidizing power of chloroisocyanuric acids makes their redox potential a key parameter. As strong oxidizing agents, they have a high positive redox potential, enabling them to oxidize a wide range of organic and inorganic compounds. This property is fundamental to their function as disinfectants and oxidants in chemical synthesis. The redox potential can be assessed through electrochemical measurements and is influenced by factors such as pH and the specific form of the chlorinated isocyanurate.

Method Development for Complex Environmental Matrices

The analysis of chloroisocyanuric acids and their stable metabolite, cyanuric acid, in complex environmental matrices such as swimming pool water, river water, soil, and biological fluids presents significant analytical challenges. nih.gov These matrices contain a multitude of interfering substances that can co-elute with the analytes, suppress instrument signals, or degrade the analytical column. Consequently, robust method development is crucial and typically involves sophisticated sample preparation and advanced chromatographic techniques.

The primary challenges include:

Matrix Interference: Organic matter, salts, and other co-contaminants can interfere with detection and quantification.

Analyte Polarity: Cyanuric acid is a highly polar compound, making it difficult to retain on traditional reversed-phase liquid chromatography columns. nih.gov

Low Concentrations: Environmental samples may contain trace levels of the analytes, requiring highly sensitive detection methods. nih.gov

To overcome these challenges, various methods have been developed, often centered on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Table 3: Analytical Methods for Cyanuric Acid in Complex Matrices

| Technique | Sample Matrix | Sample Preparation | Detection Method | Method Detection Limit (MDL) |

|---|---|---|---|---|

| HPLC-UV | Swimming Pool Water | Direct injection or simple filtration | UV (213 nm) | 0.02 - 0.07 mg/L nih.gov |

| HPLC-UV | River Water | Ion Chromatography setup | UV and Conductivity | 3.6 µg/L nih.gov |

| LC-MS | Human Urine | Diatomaceous earth extraction | Mass Spectrometry (MS) | 0.1 mg/L nih.gov |

| GC-MS | Animal Feed | Solvent extraction, dual SPE cleanup | Mass Spectrometry (MS) | 0.06 - 0.4 mg/kg |

| LC-MS/MS | Soil | Solvent extraction | Tandem MS (MS/MS) | 0.27 mg/kg |

Data compiled from various method development studies. nih.govnih.govnih.gov

Sample preparation is a critical step. Solid-Phase Extraction (SPE) with various sorbents, such as graphitic carbon, is frequently used to clean up samples and concentrate the analyte before analysis. For GC analysis, a derivatization step is often required to make the polar cyanuric acid more volatile. The choice of analytical column is also vital, with porous graphitic carbon (PGC) and phenyl columns showing good performance for retaining and separating cyanuric acid from interferences in HPLC systems. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace-level quantification in the most complex matrices.

Computational Chemistry and Theoretical Modeling of Chloroisocyanuric Acids

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structures of chloroisocyanuric acids. Methods like B3LYP, often paired with basis sets such as 6-31G* or 6-311++G(d,p), are used to perform geometry optimizations, which find the lowest energy arrangement of atoms in the molecule. epdf.pubunne.edu.ar

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For the 1,3,5-triazinane-2,4,6-trione ring common to these compounds, computations confirm a nearly planar structure. Key structural parameters, such as the lengths of the N-Cl, C-N, and C=O bonds, are determined. For example, in related triazine derivatives, C-N bond lengths are typically found to be in the range of 1.35 Å to 1.40 Å. scispace.com

Beyond molecular geometry, these calculations reveal the electronic structure, including the distribution of electron density and electrostatic potential. This information helps to identify the most electron-rich and electron-deficient areas of the molecule, which is crucial for predicting how the molecule will interact with other chemical species.

Table 6.1: Representative Calculated Molecular Geometry Parameters for Triazine Ring Systems

| Parameter | Typical Calculated Value (Å or °) | Method Reference |

| C-N Bond Length | 1.387 Å | B3LYP nih.gov |

| C=O Bond Length | 1.224 Å | DFT hhu.de |

| N-H Bond Length | 1.015 Å | DFT unne.edu.ar |

| C-N-C Bond Angle | ~120° | B3LYP nih.gov |

| N-C-N Bond Angle | ~120° | B3LYP nih.gov |